molecular formula C9H14N2O2 B1605532 1,3-Diazaspiro[4.6]undecane-2,4-dione CAS No. 707-16-4

1,3-Diazaspiro[4.6]undecane-2,4-dione

Cat. No. B1605532
CAS RN: 707-16-4
M. Wt: 182.22 g/mol
InChI Key: DEXMKKYRTKSOCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazaspiro[4.6]undecane-2,4-dione is a chemical compound with the linear formula C9H14N2O2 . It is also known as Hexamethylenehydantoin .


Molecular Structure Analysis

The molecular formula of 1,3-Diazaspiro[4.6]undecane-2,4-dione is C9H14N2O2 . The average mass is 182.220 Da and the monoisotopic mass is 182.105530 Da .

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

1,3-Diazaspiro[4.6]undecane-2,4-dione has been studied for its crystal structures and hydrogen bonding patterns. These studies reveal the molecular structure and aggregation of molecules via N-H...O and N-H...N interactions, forming layered structures. Such insights are crucial for understanding molecular interactions and designing new materials (Todorov, Petrova, Naydenova, & Shivachev, 2009).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives, like 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, which have been confirmed through multiple spectroscopic methods. Such syntheses expand the range of compounds available for further research and applications (Ahmed et al., 2012).

Electrochemical Properties

Research on the electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media provides insights into their redox behavior. The main products of electrolytic oxidation and reduction processes have been identified, contributing to the understanding of their chemical properties and potential applications (Abou-Elenien et al., 1991).

Synthesis of Nitrogen-Containing Spiro Heterocycles

The compound is also key in synthesizing nitrogen-containing spiro heterocycles via catalyst-free methods. This synthesis approach is efficient and offers high yields, which is valuable for the production of such compounds for various applications (Aggarwal, Vij, & Khurana, 2014).

Crystal Structures of Novel Spiro Compounds

The synthesis and characterization of novel spiro compounds containing 1,5-dioxaspiro[5.5]undecane-2,4-dione have been explored. These studies provide crystal structures and molecular insights, crucial for the development of new materials and compounds (Zeng et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE, indicates that it is harmful if swallowed . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

properties

IUPAC Name

1,3-diazaspiro[4.6]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-9(11-8(13)10-7)5-3-1-2-4-6-9/h1-6H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXMKKYRTKSOCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281740
Record name 1,3-Diazaspiro[4.6]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diazaspiro[4.6]undecane-2,4-dione

CAS RN

707-16-4
Record name MLS002638906
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diazaspiro[4.6]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diazaspiro[4.6]undecane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diazaspiro[4.6]undecane-2,4-dione
Reactant of Route 2
Reactant of Route 2
1,3-Diazaspiro[4.6]undecane-2,4-dione
Reactant of Route 3
Reactant of Route 3
1,3-Diazaspiro[4.6]undecane-2,4-dione
Reactant of Route 4
Reactant of Route 4
1,3-Diazaspiro[4.6]undecane-2,4-dione
Reactant of Route 5
Reactant of Route 5
1,3-Diazaspiro[4.6]undecane-2,4-dione
Reactant of Route 6
Reactant of Route 6
1,3-Diazaspiro[4.6]undecane-2,4-dione

Citations

For This Compound
9
Citations
S Georgieva, P Todorov… - Anal. Bioanal …, 2017 - researchgate.net
The electrochemical behavior of four biologically active cycloalkane espirohydantoins with 5-, 6-, 7-, and 8-membered rings: 1, 3-diazaspiro [4.4] nonane-2, 4-dione (CSH (5)); 1, 3-…
Number of citations: 9 www.researchgate.net
PT Todorov, RN Petrova, ED Naydenova… - … European Journal of …, 2009 - Springer
The crystal structures of 3-amino-cycloheptanespiro-4′-imidazolidine-2′,5′-dione (I) {systematic name: 3-amino-1,3-diazaspiro[4.6] undecane-2,4-dione} and 3-amino-…
Number of citations: 20 link.springer.com
ED Naydenova, PT Todorov… - Phosphorus, Sulfur, and …, 2010 - Taylor & Francis
A series of new cycloalkanespiro-5-hydantoin phosphonic acids have been synthesized and characterized. The mixture of [(2,4-dioxo-1,3-diazaspiro-alkane-3-yl)-methyl]phosphonic …
Number of citations: 24 www.tandfonline.com
IA Rivero, EA Reynoso-Soto, A Ochoa-Terán - Arkivoc, 2011 - researchgate.net
Cycloalkanespirohydantoins 3 and piperidinespirohydantoins 4 were synthesized from cycloalkanones 9 and piperidones 10 under microwave-assisted conditions. Results are …
Number of citations: 24 www.researchgate.net
MN Marinov, ED Naydenova… - Anti-Cancer Agents …, 2019 - ingentaconnect.com
Background: The 1,8-Naphthalimides constitute an important class of biologically active, DNAbinding compounds. There are no available data on the synthesis of 1,8-naphthalimide …
Number of citations: 7 www.ingentaconnect.com
M Marinov, M Frenkeva, E Naydenova… - Journal of Chemical …, 2022 - journal.uctm.edu
The following article describes the synthesis of N3-acetyl derivatives of spirohydantoins. The compounds are derived by applying the following technique: the Bucherer-Lieb method (α-…
Number of citations: 2 journal.uctm.edu
AM Lazić, LD Radovanović, BĐ Božić… - Kratki izvodi i Knjiga …, 2017 - technorep.tmf.bg.ac.rs
U okviru proučavanja uticaja strukture na biološku aktivnost derivata cikloalkanspiro-5-hidantoina, u radu je testirana citotoksičnost novih serija jedinjenja: 3-(4-supstituisanih benzil)-1,3…
Number of citations: 0 technorep.tmf.bg.ac.rs
AM Lazić, BĐ Božić, BĐ Božić… - Kratki izvodi radova …, 2016 - technorep.tmf.bg.ac.rs
Spirohidantoini pripadaju grupi jedinjenja koja ispoljavaju širok spektar biološke aktivnosti. Do sada su derivati spirohidantoina identifikovani kao antikonvulzivi, antiaritmici, …
Number of citations: 0 technorep.tmf.bg.ac.rs
AM Lazić, LD Radovanović, BĐ Božić… - Journal of Molecular …, 2019 - Elsevier
Two series of cycloalkanespiro-5-hydantoins, namely cyclohexanespiro-5-hydantoins and cycloheptanespiro-5-hydantoins with a 4-substituted benzyl or a 2-(4-substituted phenyl)-2-…
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.